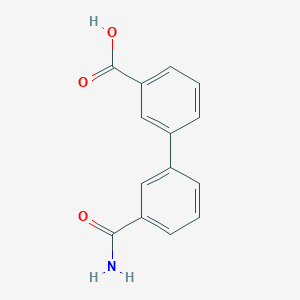

3-(3-Aminocarbonylphenyl)benzoic acid

货号 B1440930

CAS 编号:

1261997-49-2

分子量: 241.24 g/mol

InChI 键: PIFZQEAEPZKVIE-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

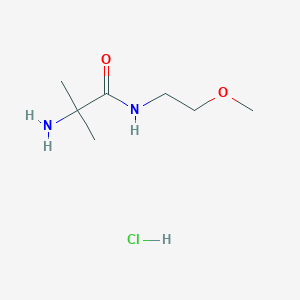

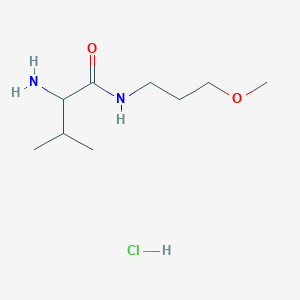

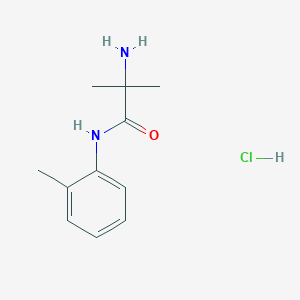

3-(3-Aminocarbonylphenyl)benzoic acid is a chemical compound with the molecular formula C14H11NO3 and a molecular weight of 241.24 . It is categorized under miscellaneous compounds .

Molecular Structure Analysis

The molecular structure of 3-(3-Aminocarbonylphenyl)benzoic acid contains a total of 30 bonds. There are 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), and 1 primary amide (aromatic) .科学研究应用

Corrosion Inhibition

- Scientific Field: Materials Science

- Summary of Application: Benzoic acid derivatives have been investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium . The study evaluated the inhibition efficiency of benzoic acid and its derivatives towards enhancing the corrosion resistance of austenitic AISI 316 stainless steel .

- Methods of Application: The study used weight loss, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy analysis to evaluate the inhibition efficiency . Quantum chemical calculations and Monte Carlo simulations were also used for further insight into the adsorption mechanism of the inhibitor molecules .

- Results or Outcomes: The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration . The order of inhibition efficiency was found to be 3,4-dihydroxybenzoic acid > 4-hydroxybenzoic acid > benzoic acid .

Biological Properties

- Scientific Field: Phytochemistry

- Summary of Application: Hydroxybenzoic acids, a class of simple phenolic acids, have been studied for their various biological properties . These compounds present high commercial value and are used in the cosmetic, food, pharmaceutical, and health industries .

- Methods of Application: The study comprehensively discussed the trends, classification, sources, biosynthesis, and biological properties of hydroxybenzoic and hydroxycinnamic acids .

- Results or Outcomes: The study focused on the antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities of these compounds .

Double Decarboxylative Coupling Reactions

- Scientific Field: Organic Chemistry

- Summary of Application: The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .

- Methods of Application: This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .

- Results or Outcomes: This method can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .

Photocatalytic Degradation of Antibiotics

- Scientific Field: Environmental Science

- Summary of Application: Certain complexes exhibited optical semiconducting behavior and hence were used as photocatalysts for the photodecomposition of antibiotics .

- Methods of Application: The study used these complexes for the degradation of various antibiotics, including chloramphenicol (CAP), nitrofurazone (NFZ), ornidazole (ODZ), oxytetracycline (OXY) and sulfamethoxazole (SMT) .

- Results or Outcomes: Among the complexes, one exhibited an impressive 91.93% degradation of NFZ within 60 min .

Green Catalytic Preparation

- Scientific Field: Green Chemistry

- Summary of Application: Benzoic acid derivatives, such as 3-Aminobenzoic acid, can be prepared using green catalytic methods . These methods aim to reduce the environmental impact of chemical processes by minimizing waste and avoiding the use of hazardous substances .

- Methods of Application: The study involves the use of a one-pot catalytic process for the preparation of 3-Aminobenzoic acid . The process is designed to be environmentally friendly and efficient .

- Results or Outcomes: The study provides a method for the green catalytic preparation of 3-Aminobenzoic acid . The details of the results or outcomes are not specified in the available information .

安全和危害

属性

IUPAC Name |

3-(3-carbamoylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c15-13(16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(17)18/h1-8H,(H2,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFZQEAEPZKVIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30683289 |

Source

|

| Record name | 3'-Carbamoyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Aminocarbonylphenyl)benzoic acid | |

CAS RN |

1261997-49-2 |

Source

|

| Record name | 3'-Carbamoyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

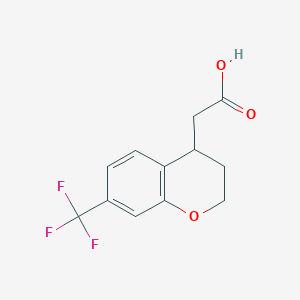

2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid

1121583-64-9

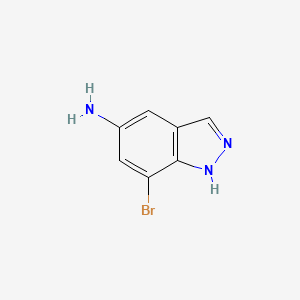

7-Bromo-1H-indazol-5-amine

953411-10-4

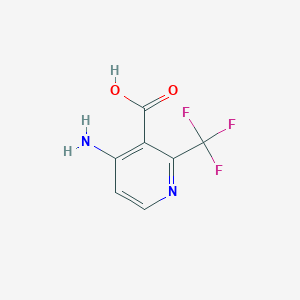

4-Amino-2-(trifluoromethyl)nicotinic acid

1018678-42-6

2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione

1239717-06-6

![2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B1440851.png)

![N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1440869.png)